2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxo-N-propylacetamide
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Overview
Description
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxo-N-propylacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxo-N-propylacetamide typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between 4-(benzyloxy)benzaldehyde and N-propylhydrazinecarboxamide in ethanol can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its hydrazone group makes it a versatile building block for various synthetic transformations.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Hydrazones are known for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the hydrazone group is often associated with bioactivity.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxo-N-propylacetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzylidenehydrazine derivatives: Compounds with similar structures but different substituents on the benzylidene group.
Hydrazone derivatives: Compounds with different R1 and R2 groups in the hydrazone functional group.
Uniqueness
The uniqueness of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxo-N-propylacetamide lies in its specific structure, which combines the properties of the benzyloxybenzylidene and hydrazino groups. This combination may result in unique chemical reactivity and biological activity compared to other hydrazone derivatives.
Properties
Molecular Formula |
C19H21N3O3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-N-propyloxamide |
InChI |
InChI=1S/C19H21N3O3/c1-2-12-20-18(23)19(24)22-21-13-15-8-10-17(11-9-15)25-14-16-6-4-3-5-7-16/h3-11,13H,2,12,14H2,1H3,(H,20,23)(H,22,24)/b21-13+ |
InChI Key |
PJBDNVXBXVJEHL-FYJGNVAPSA-N |
Isomeric SMILES |
CCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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